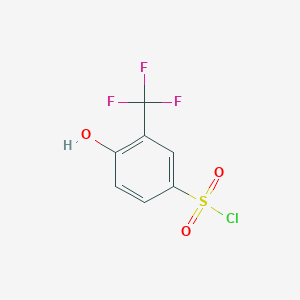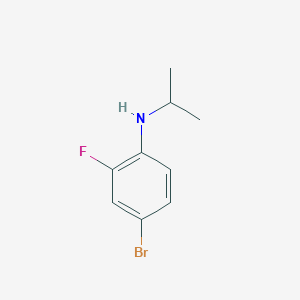
4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClF3O3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a trifluoromethyl group and a hydroxyl group on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Hydroxy-3-(trifluoromethyl)benzenesulfonic acid+SOCl2→4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of chlorosulfuric acid and trifluoromethylbenzene derivatives. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Catalysts: Palladium complexes for coupling reactions
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Coupled Products: Formed through palladium-catalyzed reactions.
Scientific Research Applications
4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Employed in the production of pesticides and herbicides.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Acts as a reagent in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 3-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a hydroxyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Properties
Molecular Formula |
C7H4ClF3O3S |
|---|---|
Molecular Weight |
260.62 g/mol |
IUPAC Name |
4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H |
InChI Key |
GEZCHSUBLWSUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13246748.png)
![8-Methyl-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B13246757.png)

![4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane](/img/structure/B13246771.png)

![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)


![2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B13246796.png)
![1-Oxa-6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13246797.png)
amine](/img/structure/B13246799.png)


